

Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Intermediates

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Compound of Interest

Compound Name: Methyl 2-bromo-5-(thiazol-2-
YL)benzoate
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For: Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] However, its often-planar and aromatic nature can contribute to strong crystal lattice forces and low aqueous solubility, posing significant challenges during synthesis, purification, and biological screening. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with thiazole-based intermediates. We will delve into the root causes of poor solubility and offer a range of practical, field-proven strategies, from simple solvent adjustments to advanced formulation techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with poorly soluble thiazole derivatives.

Q1: My thiazole intermediate, which was soluble in the reaction solvent, has crashed out during workup or purification. Why?

A: This is a classic case of solvent mismatch. The solubility of a compound is highly dependent on the polarity and hydrogen bonding capabilities of the solvent. Your reaction may have been conducted in a relatively non-polar organic solvent (e.g., toluene, THF) where your intermediate was soluble. However, during aqueous workup or when switching to a more polar solvent for chromatography (e.g., ethyl acetate/hexane mixtures), the polarity of the environment changes drastically, leading to a decrease in solubility and precipitation.

Q2: I've dissolved my thiazole compound in DMSO for a biological assay, but it precipitates when I dilute it into my aqueous buffer. What's happening?

A: This is known as "precipitation upon dilution" and is a very common issue.^[3] While DMSO is a powerful organic solvent capable of dissolving many non-polar compounds, it is also miscible with water. When you introduce the DMSO stock solution into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. If your thiazole derivative has low aqueous solubility, it will "crash out" of the solution as it can no longer be effectively solvated.^[3]

Q3: Can I just heat the mixture to get my compound to dissolve?

A: While heating can increase the solubility of many compounds, it should be approached with caution. For some thiazole derivatives, elevated temperatures can lead to degradation. It is crucial to first assess the thermal stability of your compound. Furthermore, if the compound precipitates upon cooling back to room or physiological temperature, this method may not be suitable for many applications, especially biological assays.

Q4: Are all thiazole-containing molecules poorly soluble?

A: Not necessarily. The solubility of a thiazole derivative is heavily influenced by the nature of its substituents.^{[4][5]} For instance, the introduction of polar, ionizable, or hydrogen-bond-donating/accepting groups can significantly enhance aqueous solubility. Conversely, large, non-polar, or aromatic substituents tend to decrease solubility.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to tackling solubility challenges, complete with the scientific rationale behind each technique and step-by-step protocols.

Guide 1: The First Line of Attack - Solvent and pH Manipulation

Before resorting to more complex formulation strategies, simple adjustments to the solvent system and pH can often resolve solubility issues.

The "Why": The Power of Ionization

Many thiazole-based intermediates possess ionizable functional groups. The thiazole ring itself is weakly basic, with a pKa of the conjugate acid around 2.5.^[6] This means that at a pH below 2.5, the ring nitrogen is likely to be protonated, forming a more soluble cationic species.

Additionally, substituents on the thiazole ring can have their own pKa values, offering further opportunities for pH-mediated solubility enhancement. The general principle is that the charged (ionized) form of a molecule is more soluble in aqueous media than the neutral form.^{[7][8]}

Experimental Protocol: pH-Dependent Solubility Profiling

This protocol will help you determine the optimal pH for dissolving your thiazole intermediate.

Materials:

- Your thiazole intermediate
- A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
- A suitable analytical method to quantify the dissolved compound (e.g., HPLC-UV, LC-MS)
- Vials and a shaker/incubator

Procedure:

- Add an excess amount of your solid thiazole intermediate to a series of vials, ensuring there is undissolved solid at the bottom.
- To each vial, add a known volume of a different pH buffer.

- Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached (thermodynamic solubility).^{[9][10][11]}
- After equilibration, carefully filter or centrifuge the samples to separate the undissolved solid.
- Analyze the clear supernatant using your chosen analytical method to determine the concentration of the dissolved compound.
- Plot the solubility (concentration) as a function of pH to identify the pH at which your compound is most soluble.

The "Why": Co-solvents and Dielectric Constant

When pH adjustment is not an option or is insufficient, the use of co-solvents is a common and effective strategy.^[12] Co-solvents are water-miscible organic solvents that, when added to water, alter the overall polarity of the solvent system. By reducing the dielectric constant of the aqueous medium, co-solvents can better solvate non-polar molecules, thereby increasing their solubility.

Experimental Protocol: Co-solvent Screening

Common Co-solvents to Consider:

- Ethanol
- Propylene glycol
- Polyethylene glycol (PEG 300 or 400)
- N,N-Dimethylformamide (DMF) - use with caution in biological assays
- N-Methyl-2-pyrrolidone (NMP) - use with caution in biological assays

Procedure:

- Prepare a series of co-solvent/water (or buffer) mixtures in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent).

- Following a similar procedure to the pH profiling, add an excess of your thiazole intermediate to each co-solvent mixture.
- Equilibrate the samples with shaking.
- Separate the undissolved solid and analyze the supernatant to quantify the dissolved compound.
- Plot solubility versus the percentage of co-solvent to determine the optimal mixture for your needs.

Causality Behind Experimental Choices: The selection of a co-solvent should be guided by the intended application. For in vitro biological assays, less toxic co-solvents like ethanol, propylene glycol, and PEGs are preferred. For chemical reactions or purifications, a wider range of co-solvents can be explored.

Guide 2: Advanced Solubilization Strategies

When simple methods are insufficient, more advanced techniques can be employed.

1. Salt Formation

The "Why": Disrupting the Crystal Lattice

For thiazole intermediates with acidic or basic functional groups, forming a salt is a powerful method to dramatically increase aqueous solubility.^[13] The formation of a salt introduces ionic character to the molecule, which enhances its interaction with polar water molecules.

Furthermore, the salt form often has a different crystal packing arrangement compared to the free acid or base, which can result in a lower crystal lattice energy that is more easily overcome by the solvent.^[14] For a salt of a basic drug to form, the pKa of the counterion should be at least 2 pH units lower than the pKa of the drug.^[14]

Experimental Protocol: High-Throughput Salt Screening

Materials:

- Your thiazole intermediate

- A library of pharmaceutically acceptable acids and bases (counterions)
- A variety of solvents (e.g., acetone, ethanol, isopropanol, water)
- 96-well plates
- Automated liquid handler (optional)
- Plate reader or other analytical instrument for solubility assessment

Procedure:

- Dissolve your thiazole intermediate in a suitable solvent.
- In a 96-well plate, dispense solutions of different counterions into individual wells.
- Add the solution of your thiazole intermediate to each well.
- Allow the solvent to evaporate slowly, or induce precipitation by cooling or adding an anti-solvent.
- Visually inspect the wells for the formation of crystalline solids.
- Characterize the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of new crystalline forms.
- Assess the solubility of the most promising salt forms using the pH-dependent solubility protocol described earlier.

2. Cyclodextrin Complexation

The "Why": Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.^{[2][15]} They can encapsulate non-polar molecules, or non-polar regions of molecules, within their cavity, forming an "inclusion complex."^[2] This complex effectively shields the non-polar guest molecule from the aqueous environment, presenting a hydrophilic exterior that greatly enhances its apparent water solubility.^[15]

Experimental Protocol: Preparation of a Thiazole-Cyclodextrin Inclusion Complex by Kneading

Materials:

- Your thiazole intermediate
- A suitable cyclodextrin (e.g., hydroxypropyl- β -cyclodextrin, HP- β -CD)
- Mortar and pestle
- A hydro-alcoholic solution (e.g., 50% ethanol in water)

Procedure:

- Weigh out your thiazole intermediate and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
- Place the mixture in a mortar.
- Slowly add the hydro-alcoholic solution dropwise while continuously kneading the mixture with the pestle.
- Continue kneading for 30-60 minutes until a uniform paste is formed.^[2]
- Dry the resulting paste (e.g., in a vacuum oven at a mild temperature) to obtain a solid powder.
- The resulting powder is the inclusion complex, which can then be tested for its enhanced aqueous solubility.

3. Amorphous Solid Dispersions (ASDs)

The "Why": Bypassing Crystal Energy

Crystalline solids have a highly ordered, repeating arrangement of molecules, which requires a significant amount of energy to break apart during dissolution. In an amorphous solid dispersion, the drug molecules are dispersed in a disordered, non-crystalline state within a carrier matrix, typically a polymer.^{[16][17]} This high-energy amorphous state bypasses the

crystal lattice energy, often leading to a substantial increase in both the rate and extent of dissolution.[18]

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

Materials:

- Your thiazole intermediate
- A suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
- A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone)
- Rotary evaporator or vacuum oven

Procedure:

- Dissolve both your thiazole intermediate and the polymer carrier in the common solvent in a desired ratio (e.g., 1:1, 1:2, 1:3 w/w).
- Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
- Further dry the film under vacuum to remove any residual solvent.
- Scrape the resulting solid from the flask. This is your amorphous solid dispersion.
- Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and PXRD to confirm the absence of crystallinity.
- Evaluate the dissolution properties of the ASD compared to the crystalline drug.

4. Prodrug Approach

The "Why": Chemical Modification for Transient Solubility

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[19][20][21] By attaching a

polar, ionizable promoiety to a poorly soluble thiazole intermediate, its aqueous solubility can be dramatically improved.[22] This is a particularly useful strategy in drug development to enhance oral bioavailability.[23]

Design Considerations:

- **Promoieties:** Common promoieties to increase water solubility include phosphates, amino acids, and polyethylene glycol (PEG) chains.
- **Linker Chemistry:** The linker connecting the promoiety to the drug must be stable in the formulation but readily cleaved in vivo.
- **Synthetic Feasibility:** The synthesis of the prodrug should be efficient and scalable.

The development of a prodrug is a complex process that typically falls within the realm of medicinal chemistry and drug development programs.

Part 3: Data Presentation and Visualization

Quantitative Solubility Enhancement Data

The following table provides hypothetical yet representative data on the solubility enhancement of a model thiazole intermediate using the techniques described above.

Method	Solubility in Water (µg/mL)	Fold Increase	Key Considerations
Pure Thiazole Intermediate	2	1x	Baseline measurement.
pH Adjustment (to pH 2)	50	25x	Effective for basic thiazoles; pH must be compatible with the application.
Co-solvent (20% PEG 400)	120	60x	Simple to implement; potential for co-solvent toxicity in biological systems.
Salt Formation (Mesylate Salt)	>1000	>500x	Requires an ionizable group; significant increase in solubility is common.
HP-β-CD Complex (1:1)	450	225x	Can improve stability; cyclodextrin itself may have biological effects.
ASD (1:2 with PVP)	800	400x	High solubility enhancement; potential for physical instability (recrystallization).

Diagrams and Workflows

Solubility Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing the poor solubility of a thiazole-based intermediate.

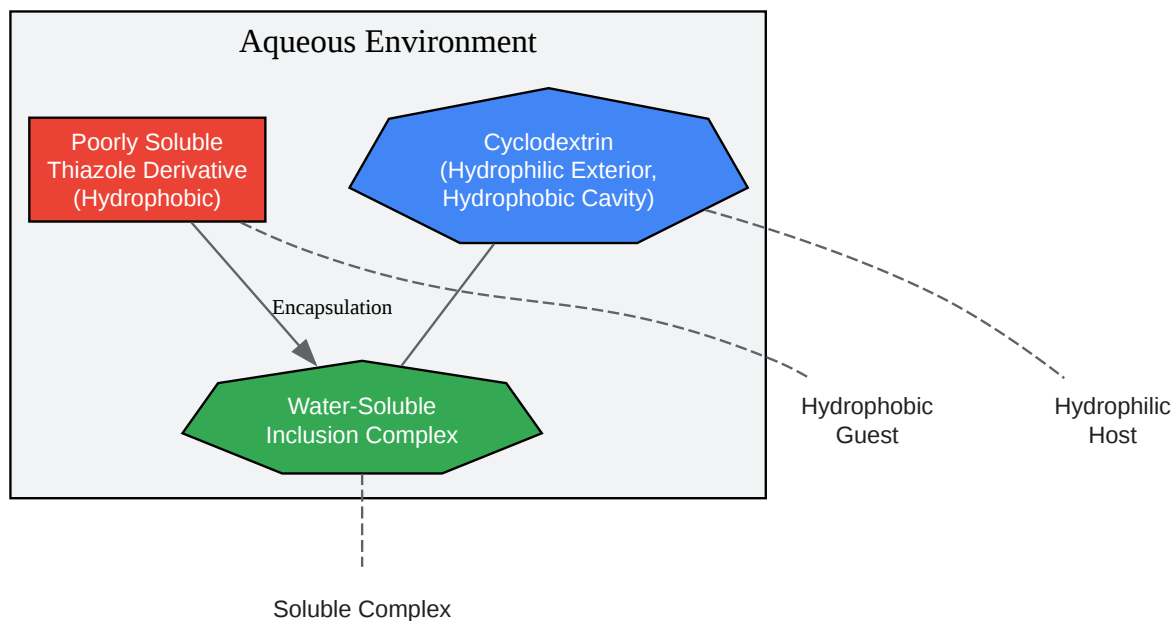


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Caption: A decision tree for selecting a solubility enhancement strategy.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin encapsulates a non-polar thiazole derivative to improve its water solubility.



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Caption: Encapsulation of a thiazole derivative by a cyclodextrin.

References

- Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolen. *Berichte der deutschen chemischen Gesellschaft*, 20(2), 3118-3131.
- Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [\[Link\]](#)
- BenchChem. (2025).
- Öztürk, T., Tutsak, E., & Turgut, Y. (2007). Quantum chemical studies on protonation of some substituted thiazole derivatives. *Journal of Molecular Structure: THEOCHEM*, 804(1-3), 55-60.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., Al-Zahrani, A. A., & Al-Amri, A. M. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. *Molecules*, 27(22), 8011.
- Organic Chemistry Portal. Thiazole synthesis. Available at: [\[Link\]](#)
- da Silva, A. B., de Oliveira, A. A., & de Souza, M. V. N. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. *Current drug discovery technologies*, 15(1),

26–40.

- IntechOpen. (2020).
- Prodrug Design. (n.d.).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). *Journal of Drug Delivery and Therapeutics*.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
- Heimbach, T., Fleisher, D., & Kaddoumi, A. (2007). Prodrugs for Improved Aqueous Solubility. In *Oral Drug Absorption* (pp. 439-467). Springer, New York, NY.
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2019). Is prodrug design an approach to increase water solubility?. *European Journal of Pharmaceutical Sciences*, 137, 104975.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. *European Journal of Pharmaceutical Sciences*, 47(3), 546-552.
- Jain, A., & Kumar, A. (2019). Highly Efficient Prodrugs: Design and Therapeutic Applications. *Current pharmaceutical design*, 25(20), 2249–2263.
- Dressman, J., & Butler, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). *Pharmaceutical Technology*, 34(10), 56-64.
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022). *Particle Sciences*.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening.
- van de Water, F. M., & Frijlink, H. W. (2015). An evaluation of salt screening methodologies. *Journal of pharmaceutical sciences*, 104(6), 1897–1906.
- Thiazole. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [[Link](#)]
- Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- WuXi AppTec DMPK. (2024, March 15).
- Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. *European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences*, 47(3), 546–552.

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. *Current medicinal chemistry*, 22(23), 2736–2759.
- Forlani, L., & Todesco, P. E. (1979). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. *Journal of the Chemical Society, Perkin Transactions 2*, (3), 313-316.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Paudel, A., Worku, Z. A., Meeus, J., Guns, S., & Van den Mooter, G. (2013). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. *International journal of pharmaceutics*, 453(1), 250-274.
- Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. *AAPS PharmSciTech*, 6(2), E329–E357.
- Pharmaceutical Technology. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions.
- Baghel, D., & Banjare, M. K. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. *Futuristic Trends in Chemical, Material Sciences & Nano Technology*, 3(1), 136-150.
- Investigo. (2022, February 16). Cyclodextrin Inclusion Complexes.
- Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. (2024).
- Nagapudi, K., & Mitra, A. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. *Molecular Pharmaceutics*, 18(9), 3377-3392.
- Qiu, J., Patel, A. V., & Stevens, J. M. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. *Organic Process Research & Development*, 24(6), 1017-1025.
- Deng, Z., & Al-Obaidi, H. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. *Pharmaceutics*, 10(3), 118.
- Singh, I., & S, M. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. *Brazilian Journal of Pharmaceutical Sciences*, 50(4), 849-857.
- Chen, Y., Zu, Y., Zhao, X., Zhang, Y., & Wang, K. (2011). Physicochemical characterizations of ostholehydroxypropyl- β - cyclodextrin inclusion complexes with high-pressure homogenization. *Journal of Food and Drug Analysis*, 19(4), 428-435.

- Kumar, L., & Kumar, A. (2011). Salt Selection in Drug Development. *Pharmaceutical Technology*, 35(3), 64-71.
- Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. *American Pharmaceutical Review*, 12(7), 16-21.
- Nagapudi, K., & Mitra, A. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. *Molecular Pharmaceutics*, 18(9), 3377-3392.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). *International Journal of Molecular Sciences*, 22(16), 8820.
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., ... & Tsinman, O. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. *Journal of pharmaceutical and biomedical analysis*, 125, 257-279.
- Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
- Stolar, T., Bertoša, B., & Vianello, R. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). *Molecules (Basel, Switzerland)*, 26(12), 3505.
- Wolf, M. J., Müller, M. P., & Hamacher, A. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. *Molecules (Basel, Switzerland)*, 27(21), 7499.

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Sources

- [1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. oatext.com \[oatext.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. ijarsct.co.in \[ijarsct.co.in\]](#)
- [6. Thiazole - Wikipedia \[en.wikipedia.org\]](#)

- [7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs \[dowdevelopmentlabs.com\]](#)
- [8. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [9. enamine.net \[enamine.net\]](#)
- [10. labtesting.wuxiapptec.com \[labtesting.wuxiapptec.com\]](#)
- [11. evotec.com \[evotec.com\]](#)
- [12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK \[dmpkservice.wuxiapptec.com\]](#)
- [13. americanpharmaceuticalreview.com \[americanpharmaceuticalreview.com\]](#)
- [14. pharmtech.com \[pharmtech.com\]](#)
- [15. alfachemic.com \[alfachemic.com\]](#)
- [16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. crystallizationsystems.com \[crystallizationsystems.com\]](#)
- [18. mdpi.com \[mdpi.com\]](#)
- [19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. elearning.uniroma1.it \[elearning.uniroma1.it\]](#)
- [21. Is prodrug design an approach to increase water solubility? - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [22. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry \[orientjchem.org\]](#)
- [23. researchgate.net \[researchgate.net\]](#)
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